molecular formula C13H13ClN2OS B5830077 1-(4-Chloro-2-methylphenyl)-3-(furan-2-ylmethyl)thiourea

1-(4-Chloro-2-methylphenyl)-3-(furan-2-ylmethyl)thiourea

Cat. No.: B5830077
M. Wt: 280.77 g/mol
InChI Key: VCSILPBRGOKUGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chloro-2-methylphenyl)-3-(furan-2-ylmethyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

The synthesis of 1-(4-Chloro-2-methylphenyl)-3-(furan-2-ylmethyl)thiourea typically involves the reaction of 4-chloro-2-methylaniline with furan-2-carbaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then reacted with thiourea under controlled conditions to yield the desired compound. The reaction conditions, such as temperature, solvent, and reaction time, play a crucial role in determining the yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Chloro-2-methylphenyl)-3-(furan-2-ylmethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Hydrolysis: The thiourea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbonyl compounds.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, antifungal, and anticancer properties. It has been investigated as a potential lead compound for the development of new therapeutic agents.

    Agriculture: The compound has shown potential as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.

    Material Science: The unique chemical structure of the compound makes it a potential candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methylphenyl)-3-(furan-2-ylmethyl)thiourea is primarily attributed to its ability to interact with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins or enzymes in microorganisms, leading to their death. In anticancer applications, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways involved in cancer cell growth and survival.

Comparison with Similar Compounds

1-(4-Chloro-2-methylphenyl)-3-(furan-2-ylmethyl)thiourea can be compared with other thiourea derivatives, such as:

    1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea: This compound lacks the methyl group on the phenyl ring, which may affect its chemical properties and biological activities.

    1-(4-Methylphenyl)-3-(furan-2-ylmethyl)thiourea:

    1-(4-Chloro-2-methylphenyl)-3-(furan-2-ylmethyl)urea: This compound has a urea moiety instead of a thiourea moiety, which may result in different chemical and biological properties.

Properties

IUPAC Name

1-(4-chloro-2-methylphenyl)-3-(furan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2OS/c1-9-7-10(14)4-5-12(9)16-13(18)15-8-11-3-2-6-17-11/h2-7H,8H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSILPBRGOKUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=S)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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